molecular formula C34H68O15 B15183088 Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester CAS No. 97862-54-9

Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester

Cat. No.: B15183088
CAS No.: 97862-54-9
M. Wt: 716.9 g/mol
InChI Key: MQKARDMXRPKLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester is a complex organic compound with the molecular formula C34H68O15 . This compound is known for its unique structure, which includes multiple hydroxy and ether groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester typically involves esterification reactions. One common method is the reaction of 2-ethylhexanoic acid with a polyhydroxy compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the ester groups can produce primary alcohols .

Scientific Research Applications

Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and ether groups in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester is unique due to its specific arrangement of hydroxy and ether groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

97862-54-9

Molecular Formula

C34H68O15

Molecular Weight

716.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate

InChI

InChI=1S/C34H68O15/c1-3-5-6-33(4-2)34(36)49-32-31-48-30-29-47-28-27-46-26-25-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-35/h33,35H,3-32H2,1-2H3

InChI Key

MQKARDMXRPKLSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.